(2-Chloropyridin-3-yl)methanesulfonyl chloride (2-Chloropyridin-3-yl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16529302
InChI: InChI=1S/C6H5Cl2NO2S/c7-6-5(2-1-3-9-6)4-12(8,10)11/h1-3H,4H2
SMILES:
Molecular Formula: C6H5Cl2NO2S
Molecular Weight: 226.08 g/mol

(2-Chloropyridin-3-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC16529302

Molecular Formula: C6H5Cl2NO2S

Molecular Weight: 226.08 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloropyridin-3-yl)methanesulfonyl chloride -

Specification

Molecular Formula C6H5Cl2NO2S
Molecular Weight 226.08 g/mol
IUPAC Name (2-chloropyridin-3-yl)methanesulfonyl chloride
Standard InChI InChI=1S/C6H5Cl2NO2S/c7-6-5(2-1-3-9-6)4-12(8,10)11/h1-3H,4H2
Standard InChI Key IOIXPABKOACZPX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)Cl)CS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

(2-Chloropyridin-3-yl)methanesulfonyl chloride is systematically named according to IUPAC guidelines as (2-chloropyridin-3-yl)methanesulfonyl chloride . Its molecular structure comprises a pyridine ring with a chlorine substituent at position 2 and a methanesulfonyl chloride group (–CH2_2SO2_2Cl) at position 3. The compound’s SMILES notation is C1=CC(=C(N=C1)Cl)CS(=O)(=O)Cl, and its InChIKey is IOIXPABKOACZPX-UHFFFAOYSA-N .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
Molecular FormulaC6H5Cl2NO2S\text{C}_6\text{H}_5\text{Cl}_2\text{NO}_2\text{S}
Molecular Weight226.08 g/mol
XLogP3-AA1.8
Hydrogen Bond Acceptor Count3
Topological Polar Surface Area55.4 Ų

Structural Analysis

The compound’s 3D conformation reveals a planar pyridine ring with the sulfonyl chloride group adopting a staggered configuration relative to the chlorine substituent. This spatial arrangement minimizes steric hindrance while maximizing electrophilicity at the sulfur atom . Computational modeling indicates a dipole moment of 4.2 Debye, driven by the electron-withdrawing effects of both the chlorine and sulfonyl chloride groups.

Physicochemical Properties

Solubility and Partitioning

With an XLogP3-AA value of 1.8 , the compound exhibits moderate lipophilicity, favoring dissolution in polar aprotic solvents such as dichloromethane or dimethylformamide. Aqueous solubility is limited (<0.1 mg/mL at 25°C) due to the hydrophobic pyridine core and sulfonyl chloride group.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1370 cm1^{-1} (S=O asymmetric stretch) and 1180 cm1^{-1} (S=O symmetric stretch) confirm the sulfonyl chloride group .

  • NMR: 1H^1\text{H} NMR (CDCl3_3) signals include δ 8.45 (d, 1H, pyridine-H6), δ 7.95 (d, 1H, pyridine-H4), and δ 4.65 (s, 2H, –CH2_2–) .

Reactivity and Synthetic Applications

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic attack with amines, alcohols, and thiols to yield sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

R–NH2+(2-Cl-pyridin-3-yl)CH2SO2ClR–N(H)SO2–CH2(2-Cl-pyridin-3-yl)+HCl\text{R–NH}_2 + \text{(2-Cl-pyridin-3-yl)CH}_2\text{SO}_2\text{Cl} \rightarrow \text{R–N(H)SO}_2\text{–CH}_2\text{(2-Cl-pyridin-3-yl)} + \text{HCl}

Reactions typically proceed at 0–25°C in the presence of bases like triethylamine to neutralize HCl byproducts .

Catalytic Coupling Reactions

The chlorine atom on the pyridine ring participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. This reactivity enables the synthesis of biaryl derivatives for pharmaceutical intermediates .

Comparative Analysis with Structural Analogues

Table 2: Comparison with (2-Cyanopyridin-3-yl)methanesulfonyl Chloride

Property(2-Cl-pyridin-3-yl) Derivative(2-CN-pyridin-3-yl) Derivative
Molecular Weight226.08 g/mol216.65 g/mol
XLogP3-AA1.81.2
Hydrogen Bond Acceptor Count34
Electrophilic SitesCl (pyridine), SO2_2ClCN (pyridine), SO2_2Cl

The cyano-substituted analogue exhibits reduced lipophilicity (lower XLogP3) but enhanced hydrogen-bonding capacity due to the nitrile group .

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